Brevicompanine B

Description

This compound has been reported in Aspergillus janus and Penicillium brevicompactum with data available.

structure in first source

Structure

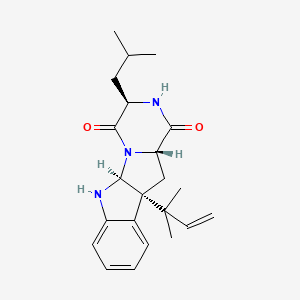

3D Structure

Properties

IUPAC Name |

(1S,4R,7S,9R)-9-(2-methylbut-3-en-2-yl)-4-(2-methylpropyl)-2,5,16-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-10,12,14-triene-3,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N3O2/c1-6-21(4,5)22-12-17-18(26)23-16(11-13(2)3)19(27)25(17)20(22)24-15-10-8-7-9-14(15)22/h6-10,13,16-17,20,24H,1,11-12H2,2-5H3,(H,23,26)/t16-,17+,20+,22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAXPBJUEOMQIJN-HBCLNWRISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1C(=O)N2C(CC3(C2NC4=CC=CC=C43)C(C)(C)C=C)C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H]1C(=O)N2[C@@H](C[C@@]3([C@H]2NC4=CC=CC=C43)C(C)(C)C=C)C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Brevicompanine B: A Fungal Metabolite with Diverse Biological Activities

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Brevicompanine B is a diketopiperazine alkaloid, a class of natural products known for their structural complexity and diverse biological activities. Isolated from fungi of the Penicillium and Aspergillus genera, this compound has garnered significant interest in the scientific community for its roles as a plant growth regulator and a promising antiplasmodial agent. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological functions of this compound. It includes a summary of its spectroscopic data, details of its chemical synthesis, and available information on its mechanisms of action. This document is intended to serve as a valuable resource for researchers in natural product chemistry, drug discovery, and plant sciences.

Chemical Structure and Physicochemical Properties

This compound is a tetracyclic indole alkaloid with the chemical formula C₂₂H₂₉N₃O₂. Its structure features a central diketopiperazine ring fused to a pyrroloindoline system, which is further substituted with an isobutyl group and a reverse prenyl group.

IUPAC Name: (1S,4R,7S,9R)-9-(2-methylbut-3-en-2-yl)-4-(2-methylpropyl)-2,5,16-triazatetracyclo[7.7.0.0²,⁷.0¹⁰,¹⁵]hexadeca-10,12,14-triene-3,6-dione[1]

Synonyms:

-

(3R,5aS,10bR,11aS)-10b-(1,1-dimethyl-2-propen-1-yl)-6,10b,11,11a-tetrahydro-3-(2-methylpropyl)-2H-pyrazino[1',2':1,5]pyrrolo[2,3-b]indole-1,4(3H,5aH)-dione

-

NSC 215121-47-4

Physicochemical Data

| Property | Value | Reference |

| Molecular Formula | C₂₂H₂₉N₃O₂ | [1] |

| Molecular Weight | 367.49 g/mol | [1] |

| Exact Mass | 367.225977 g/mol | [1] |

| XLogP3 | 3.6 | |

| Hydrogen Bond Donor Count | 1 | |

| Hydrogen Bond Acceptor Count | 3 | |

| Rotatable Bond Count | 4 | |

| Topological Polar Surface Area | 58.9 Ų |

Spectroscopic Data

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H | 7.20-7.50 | m | Aromatic protons | |

| ¹H | 5.80 | dd | Vinyl proton | |

| ¹H | 5.00-5.10 | m | Vinyl protons | |

| ¹³C | ~170 | s | Carbonyl carbons | |

| ¹³C | ~140 | s | Aromatic quaternary carbons | |

| ¹³C | ~120-130 | d | Aromatic CH carbons | |

| ¹³C | ~145 | d | Vinyl CH | |

| ¹³C | ~115 | t | Vinyl CH₂ |

Note: The data presented here is an approximation based on typical chemical shifts for similar structures and may not represent the exact experimental values.

Origin and Isolation

This compound is a secondary metabolite produced by certain species of fungi. It was first isolated from Penicillium brevicompactum.[2] Subsequently, it has also been identified as a metabolite of Aspergillus janus.[3]

Experimental Protocol: Isolation from Penicillium brevicompactum

While a specific, detailed protocol for the isolation of this compound is not available in the public domain, a general procedure can be inferred from literature describing the isolation of secondary metabolites from Penicillium species.

Caption: A generalized workflow for the isolation and purification of this compound.

Total Synthesis

The total synthesis of this compound and its analogs has been accomplished, providing a means to produce these molecules for further biological evaluation and structure-activity relationship studies. The synthetic routes are complex and often involve stereoselective steps to establish the correct configuration of the multiple chiral centers.

Experimental Protocol: Key Synthetic Steps

A detailed, step-by-step protocol for the total synthesis of this compound is extensive and typically found in the supplementary information of specialized organic chemistry publications. However, a generalized workflow highlighting the key transformations can be outlined.

Caption: A simplified flowchart illustrating the major steps in a potential total synthesis of this compound.

Biological Activities and Mechanism of Action

This compound exhibits a range of interesting biological activities, with its roles as a plant growth regulator and an antiplasmodial agent being the most extensively studied.

Plant Growth Regulation

This compound, along with its analogs, has been shown to influence plant growth and development. Studies on the model plant Arabidopsis thaliana have revealed that brevicompanines can modulate the plant's circadian clock.[3][4] The circadian clock is an internal timekeeping mechanism that regulates various physiological processes in plants, including growth, metabolism, and responses to environmental cues.

Mechanism of Action: Brevicompanines have been observed to cause transcriptional misregulation of core components of the circadian clock.[3] This disruption of the natural oscillatory patterns of clock gene expression can lead to altered root growth and other developmental changes.

References

- 1. researchgate.net [researchgate.net]

- 2. chembites.org [chembites.org]

- 3. The Root Growth-Regulating Brevicompanine Natural Products Modulate the Plant Circadian Clock - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Root Growth-Regulating Brevicompanine Natural Products Modulate the Plant Circadian Clock - PubMed [pubmed.ncbi.nlm.nih.gov]

Brevicompanine B: A Technical Guide to its Physical, Chemical, and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brevicompanine B is a diketopiperazine-related metabolite, a class of natural products known for their structural complexity and diverse biological activities. First isolated from the fungus Penicillium brevicompactum, it has also been identified in Aspergillus species.[1] This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of this compound, with a focus on its quantitative data, experimental methodologies, and known mechanisms of action.

Physical and Chemical Properties

This compound presents as white crystals with a purity of over 95% as determined by HPLC.[2] It is a relatively stable molecule under standard laboratory conditions, though long-term storage at -20°C is recommended.[1][2] The compound's solubility profile indicates it is soluble in organic solvents such as ethanol, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), but has poor solubility in water.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C22H29N3O2 | [1][2][3] |

| Molecular Weight | 367.5 g/mol | [1][2][3] |

| CAS Number | 215121-47-4 | [1] |

| Appearance | White crystals | [2] |

| Purity | >95% by HPLC | [1][2] |

| Long-Term Storage | -20°C | [1][2] |

| Solubility | Soluble in ethanol, methanol, DMF, DMSO; Poor water solubility | [1][2] |

| IUPAC Name | (1S,4R,7S,9R)-9-(2-methylbut-3-en-2-yl)-4-(2-methylpropyl)-2,5,16-triazatetracyclo[7.7.0.0²,⁷.0¹⁰,¹⁵]hexadeca-10,12,14-triene-3,6-dione | [3] |

| InChI | InChI=1S/C22H29N3O2/c1-6-21(4,5)22-12-17-18(26)23-16(11-13(2)3)19(27)25(17)20(22)24-15-10-8-7-9-14(15)22/h6-10,13,16-17,20,24H,1,11-12H2,2-5H3,(H,23,26)/t16-,17+,20+,22-/m1/s1 | [3] |

| InChIKey | HAXPBJUEOMQIJN-HBCLNWRISA-N | [3] |

| SMILES | CC(C)C[C@@H]1C(=O)N2--INVALID-LINK--C(=O)N1 | [3] |

Experimental Protocols

The isolation and structural elucidation of this compound have been described in the scientific literature. While the full, detailed experimental protocols from the original publications were not accessible for this review, the general methodologies are summarized below based on available information.

Isolation and Purification

This compound is typically isolated from the culture filtrate of Penicillium brevicompactum or Aspergillus janus. The general workflow for its isolation is as follows:

Structural Elucidation

The chemical structure of this compound was established using a combination of spectroscopic techniques.

-

Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact mass and molecular formula of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are employed to elucidate the complex polycyclic structure and determine the connectivity of atoms within the molecule.

Biological Activity and Mechanism of Action

This compound has demonstrated notable biological activities, particularly in the areas of plant growth regulation and antiplasmodial effects. It is reported to be devoid of general antifungal or antibacterial activity.[1][2]

Plant Growth Regulation

This compound exhibits significant plant growth regulatory properties. Studies on the model plant Arabidopsis thaliana have revealed that it can inhibit primary root growth. This effect is mediated through the transcriptional misregulation of core components of the plant's circadian clock.

The proposed mechanism involves the repression of the expression of two central clock genes, LATE ELONGATED HYPOCOTYL (LHY) and CIRCADIAN CLOCK ASSOCIATED 1 (CCA1). This disruption of the circadian rhythm, in turn, affects downstream processes, including root elongation.

Antiplasmodial Activity

This compound has shown activity against the malaria parasite, Plasmodium falciparum. While the precise mechanism of its antiplasmodial action is not yet fully elucidated, its activity has been quantified.

Table 2: Biological Activity of this compound

| Activity | Organism/Assay | IC50 | Source |

| Antiplasmodial | Plasmodium falciparum 3D7 | 35 µg/mL | [1] |

| Plant Growth Regulation | Arabidopsis thaliana root growth | Effective at 100 µM |

Conclusion

This compound is a fascinating natural product with a unique chemical structure and distinct biological activities. Its ability to modulate the plant circadian clock makes it a valuable tool for botanical research. Furthermore, its antiplasmodial properties, though modest, may serve as a starting point for the development of new antimalarial agents. Further research is warranted to fully elucidate its mechanisms of action and explore its potential applications in both agriculture and medicine.

References

- 1. researchgate.net [researchgate.net]

- 2. Molecular Mechanism of Action of Antimalarial Benzoisothiazolones: Species-Selective Inhibitors of the Plasmodium spp. MEP Pathway enzyme, IspD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antiplasmodial peptaibols act through membrane directed mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Fungal Origins of Brevicompanine B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brevicompanine B is a prenylated indole alkaloid belonging to the diketopiperazine class of natural products. Exhibiting a range of biological activities, this complex molecule has garnered interest within the scientific community for its potential applications in drug discovery and development. This technical guide provides an in-depth overview of the natural sources of this compound, detailing the producing organisms, methodologies for its isolation and characterization, and an exploration of its biosynthetic pathway.

Primary Natural Sources

This compound is a secondary metabolite produced by filamentous fungi, primarily from the genera Penicillium and Aspergillus.

Table 1: Fungal Sources of this compound

| Fungal Species | Isolation Source | Reference |

| Penicillium brevicompactum | Terrestrial and marine environments | [1] |

| Aspergillus janus | Not specified | [2] |

P. brevicompactum is a widely distributed fungus found in various ecological niches, including soil and as an endophyte in plants. Marine-derived strains of P. brevicompactum have also been identified as producers of this compound and other bioactive compounds. Aspergillus janus is another fungal species from which this compound has been isolated. While less frequently cited in the context of this compound production, its capacity to synthesize this compound highlights the potential for discovering other producing organisms within the Aspergillus genus.

Quantitative Data

Currently, there is limited publicly available quantitative data on the specific yield of this compound from its natural fungal sources. The production of secondary metabolites like this compound is highly dependent on the specific fungal strain, culture conditions (media composition, pH, temperature, aeration), and fermentation time.[3][4][5] Researchers often focus on optimizing these parameters to enhance the yield of target compounds. For instance, studies on the production of other metabolites in P. brevicompactum, such as mycophenolic acid, have demonstrated that yields can be significantly increased through optimized fermentation strategies.[4] Quantitative analysis of this compound in fungal extracts is typically performed using High-Performance Liquid Chromatography (HPLC).[6][7][8][9]

Experimental Protocols

The isolation and characterization of this compound from fungal cultures involve a series of standard natural product chemistry techniques.

Fungal Fermentation and Extraction

-

Fungal Culture: The producing fungus (P. brevicompactum or A. janus) is cultured in a suitable liquid or solid medium. The choice of medium and fermentation parameters are critical for maximizing the production of this compound.

-

Extraction: After a specific incubation period, the fungal biomass and the culture broth are separated. The mycelia and the filtrate are typically extracted with an organic solvent, such as ethyl acetate, to isolate the crude mixture of secondary metabolites.

Purification

The crude extract is subjected to various chromatographic techniques to purify this compound. A typical purification workflow may include:

-

Column Chromatography: The crude extract is first fractionated using column chromatography on silica gel or other stationary phases with a gradient of solvents of increasing polarity.

-

High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified by reversed-phase HPLC to yield the pure compound.

Structure Elucidation

The chemical structure of the isolated this compound is determined using a combination of spectroscopic methods:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to elucidate the detailed chemical structure and stereochemistry of the molecule.[1]

Biosynthetic Pathway

This compound belongs to the brevianamide family of alkaloids, which are complex diketopiperazines.[10][11][12] The biosynthesis of these compounds is a multi-enzymatic process. While the complete biosynthetic gene cluster for this compound has not been fully elucidated, studies on related brevianamides provide a strong model for its formation.[13][14]

The key steps in the proposed biosynthetic pathway are:

-

Diketopiperazine Formation: The pathway likely initiates with the condensation of two amino acids, typically L-tryptophan and L-proline, to form the diketopiperazine core. This reaction is catalyzed by a non-ribosomal peptide synthetase (NRPS).

-

Prenylation: A crucial step in the biosynthesis is the attachment of a dimethylallyl pyrophosphate (DMAPP) group to the indole ring of the tryptophan moiety. This reaction is catalyzed by a prenyltransferase.[15][16][17][18]

-

Oxidative Cyclization: A series of oxidative reactions, likely catalyzed by flavin-dependent monooxygenases and cytochrome P450 enzymes, leads to the formation of the complex polycyclic structure characteristic of the brevianamides.

Below is a conceptual diagram illustrating the key stages in the proposed biosynthesis of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Enhanced Production of Mycophenolic Acid from Penicillium brevicompactum via Optimized Fermentation Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Chromatographic Analysis of a Multicomponent Mixture of B1, B6, B12, Benfotiamine, and Diclofenac; Part I: HPLC and UPLC Methods for the Simultaneous Quantification of These Five Components in Tablets and Capsules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Development and Validation of HPLC-DAD/FLD Methods for the Determination of Vitamins B1, B2, and B6 in Pharmaceutical Gummies and Gastrointestinal Fluids—In Vitro Digestion Studies in Different Nutritional Habits - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Unified total synthesis of the brevianamide alkaloids enabled by chemical investigations into their biosynthesis - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 11. Unified total synthesis of the brevianamide alkaloids enabled by chemical investigations into their biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. biorxiv.org [biorxiv.org]

- 15. Structure, catalysis, and inhibition mechanism of prenyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A Review of the Progress in the Microbial Biosynthesis of Prenylated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Vib-PT, an Aromatic Prenyltransferase Involved in the Biosynthesis of Vibralactone from Stereum vibrans - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Microbial soluble aromatic prenyltransferases for engineered biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling Brevicompanine B: A Technical Guide to its Discovery, Isolation, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brevicompanine B, a prenylated indole diketopiperazine alkaloid, represents a class of fungal secondary metabolites with intriguing biological activities. First identified from the fungus Penicillium brevicompactum, it has since been isolated from other fungal species, including Aspergillus janus. This technical guide provides an in-depth overview of the discovery, history of isolation, and detailed experimental protocols for the purification of this compound. Furthermore, it summarizes its known biological activities and explores the current understanding of the signaling pathways it may modulate. This document is intended to serve as a comprehensive resource for researchers in natural product chemistry, drug discovery, and related scientific fields.

Discovery and History

This compound was first reported in a 1998 publication by Kusano and colleagues, who isolated it along with its analogue, Brevicompanine A, from the fungus Penicillium brevicompactum.[1][2] The initial discovery highlighted their potential as plant growth regulators.[1][2][3] Subsequent research led to the isolation of this compound from Aspergillus janus, demonstrating its presence in different fungal genera. Beyond its effects on plant physiology, this compound has also been noted for its antiplasmodial activity, suggesting its potential as a lead compound in antimalarial drug discovery.

Experimental Protocols: Isolation of this compound from Penicillium brevicompactum

The following protocols are based on the methodologies described in the foundational literature.

Fungal Culture and Fermentation

Penicillium brevicompactum was cultured on a solid rice medium. Large-scale fermentation was carried out in 1 L flasks, each containing 200 g of rice and 80 mL of distilled water, autoclaved at 121°C for 20 minutes. The flasks were inoculated with a mycelial suspension of P. brevicompactum and incubated at 28°C for 21 days in the dark.

Extraction of Fungal Metabolites

The fermented rice culture was harvested and subjected to solvent extraction. The entire solid culture from each flask was soaked in acetone and sonicated. This process was repeated three times to ensure exhaustive extraction of the secondary metabolites. The combined acetone extracts were then filtered and concentrated under reduced pressure to yield a crude extract.

Chromatographic Purification

The crude extract was subjected to a series of chromatographic steps to isolate this compound.

-

Silica Gel Column Chromatography: The crude extract was first fractionated by silica gel column chromatography using a stepwise gradient of n-hexane and ethyl acetate, followed by a gradient of chloroform and methanol. Fractions were collected and monitored by thin-layer chromatography (TLC).

-

Sephadex LH-20 Column Chromatography: Fractions containing this compound, as identified by TLC, were pooled and further purified on a Sephadex LH-20 column, eluting with methanol. This step is effective in separating compounds based on their molecular size and polarity.

-

Preparative High-Performance Liquid Chromatography (HPLC): The final purification was achieved by preparative HPLC on a C18 reversed-phase column. A typical mobile phase consists of a gradient of methanol and water. The elution of this compound was monitored by UV detection, and the corresponding peak was collected.

The purity of the isolated this compound was confirmed by analytical HPLC and its structure was elucidated using spectroscopic methods.

Data Presentation

Table 1: Physicochemical and Spectroscopic Data for this compound

| Property | Value |

| Molecular Formula | C₂₂H₂₉N₃O₂ |

| Molecular Weight | 367.49 g/mol |

| Appearance | White amorphous powder |

| Optical Rotation | [α]D -120 (c 0.1, CHCl₃) |

| UV (MeOH) λmax (log ε) | 225 (4.41), 280 (3.82), 290 (3.75) nm |

| IR (KBr) νmax | 3400, 1680, 1650, 1450, 1380 cm⁻¹ |

| High-Resolution Mass Spec (HR-MS) | Found: 367.2258, Calculated for C₂₂H₂₉N₃O₂: 367.2259 |

Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

| Position | ¹³C (δc) | ¹H (δH, mult., J in Hz) |

| 2 | 169.8 | - |

| 3a | 60.2 | 3.95 (d, 10.0) |

| 3b | 40.1 | 2.20 (m), 2.35 (m) |

| 4 | 58.9 | 4.10 (t, 8.0) |

| 5 | 170.5 | - |

| 6a | 45.3 | 2.05 (m) |

| 6b | 25.1 | 1.80 (m) |

| 7 | 22.9 | 1.05 (d, 6.5) |

| 8 | 22.1 | 1.00 (d, 6.5) |

| 9 | 78.9 | - |

| 9a | 53.8 | - |

| 10 | 139.6 | 7.25 (d, 7.5) |

| 11 | 109.8 | 6.80 (t, 7.5) |

| 12 | 128.8 | 7.15 (t, 7.5) |

| 13 | 118.9 | 6.90 (d, 7.5) |

| 14 | 150.1 | - |

| 15 | - | 8.15 (br s) |

| 1' | 41.2 | - |

| 2' | 145.9 | 6.00 (dd, 17.5, 10.5) |

| 3' | 112.5 | 5.10 (d, 17.5), 5.05 (d, 10.5) |

| 4' | 27.8 | 1.50 (s) |

| 5' | 27.5 | 1.45 (s) |

Mandatory Visualizations

Experimental Workflow

Caption: Isolation workflow for this compound.

Signaling Pathways and Biological Activity

Plant Growth Regulation and the Circadian Clock

Brevicompanines, including this compound, have been shown to modulate plant growth.[1][2][3] Further studies have revealed that these compounds can affect the plant's circadian clock.[4][5][6][7][8] The circadian clock is an internal timekeeping mechanism that regulates various physiological processes in plants, including growth and development. It is suggested that brevicompanines may exert their growth-regulating effects by causing transcriptional misregulation of core components of the circadian clock.[4][6]

Caption: Proposed mechanism of plant growth regulation.

Antiplasmodial Activity

This compound has demonstrated activity against Plasmodium falciparum, the parasite responsible for malaria. While the precise mechanism of action has not been fully elucidated for this compound, other indole alkaloids have been shown to interfere with hemozoin formation in the parasite.[9] Hemozoin is a crystalline substance produced by the parasite to detoxify the heme released from the digestion of hemoglobin. Inhibition of this process is a key mechanism for several antimalarial drugs.

Caption: Potential antiplasmodial mechanism of action.

Conclusion

This compound is a noteworthy natural product with a history rooted in the exploration of fungal secondary metabolites. Its isolation from Penicillium brevicompactum and subsequent characterization have paved the way for investigations into its biological activities, including its roles as a plant growth regulator and a potential antiplasmodial agent. The detailed experimental protocols and data presented in this guide offer a valuable resource for researchers aiming to further explore the chemistry and therapeutic potential of this compound and related diketopiperazine alkaloids. Future research will likely focus on elucidating the precise molecular targets and signaling pathways modulated by this compound, which could unlock new avenues for its application in agriculture and medicine.

References

- 1. Brevicompanines A and B: new plant growth regulators produced by the fungus, Penicillium brevicompactum - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) DOI:10.1039/A803880E [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. The Root Growth-Regulating Brevicompanine Natural Products Modulate the Plant Circadian Clock - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Root Growth-Regulating Brevicompanine Natural Products Modulate the Plant Circadian Clock - Polytechnic University of Madrid [upm.scimarina.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. chembites.org [chembites.org]

- 8. The Root Growth-Regulating Brevicompanine Natural Products Modulate the Plant Circadian Clock - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Indole: The After Next Scaffold of Antiplasmodial Agents? - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Brevicompanine B from Penicillium brevicompactum

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical whitepaper provides an in-depth overview of Brevicompanine B, a prenylated indole alkaloid produced by the fungus Penicillium brevicompactum. This document consolidates current knowledge on its physicochemical properties, biological activities, and proposed biosynthetic pathway. Detailed experimental methodologies for the cultivation of the source organism, as well as the extraction, isolation, and characterization of the compound, are presented. Furthermore, this guide illustrates key experimental workflows and the molecular signaling pathway associated with the anti-inflammatory activity of related brevicompanine compounds, offering a valuable resource for researchers in natural product chemistry, mycology, and pharmacology.

Introduction to Penicillium brevicompactum

Penicillium brevicompactum is a ubiquitous mold species found in diverse environments, including soil, decaying vegetation, and indoor settings. It is a prolific producer of a wide array of secondary metabolites, many of which possess significant biological activities. These metabolites include the well-known immunosuppressant mycophenolic acid, as well as various alkaloids, polyketides, and terpenoids. The organism's metabolic versatility and its ability to synthesize complex chemical scaffolds make it a subject of considerable interest for natural product discovery and biotechnology. The production of these secondary metabolites is often tightly regulated and can be influenced by culture conditions such as media composition, pH, and temperature.

This compound: A Bioactive Fungal Alkaloid

This compound is a member of the diketopiperazine class of alkaloids, characterized by a complex, fused-ring system. Originally isolated from Penicillium brevicompactum, it has also been identified in other fungi, such as Aspergillus janus. Its intricate structure, featuring a bicyclo[2.2.2]diazaoctane core, is shared by a family of related brevianamide alkaloids, suggesting a common biosynthetic origin.

Physicochemical Properties

The fundamental properties of this compound are summarized below. These data are crucial for its detection, isolation, and characterization.

| Property | Value | Source |

| Molecular Formula | C₂₂H₂₉N₃O₂ | [PubChem] |

| Molecular Weight | 367.5 g/mol | [PubChem] |

| Exact Mass | 367.22597718 Da | [PubChem] |

| IUPAC Name | (1S,4R,7S,9R)-9-(2-methylbut-3-en-2-yl)-4-(2-methylpropyl)-2,5,16-triazatetracyclo[7.7.0.0²,⁷.0¹⁰,¹⁵]hexadeca-10,12,14-triene-3,6-dione | [PubChem] |

| Structure Class | Pyrroloindole / Diketopiperazine Alkaloid | [PubChem] |

| XLogP3 (Lipophilicity) | 4.4 | [PubChem] |

Biological Activities

This compound and its analogues have demonstrated a range of biological activities, highlighting their potential as leads for drug development. The primary activities reported are antiplasmodial and plant growth regulation. Related compounds also show potent anti-inflammatory effects.

| Compound | Activity Type | Assay Details | Result (IC₅₀ / Effect) | Reference(s) |

| This compound | Antiplasmodial | Plasmodium falciparum 3D7 strain | IC₅₀: 35 µg/mL | [1] |

| This compound | Plant Growth Regulator | Lettuce (Lactuca sativa) seedling bioassay | Acceleration of root growth | [2][3] |

| Brevicompanine A | Plant Growth Regulator | Lettuce & Rice seedling bioassays | Acceleration of root growth | [2][3] |

| Brevicompanine C | Plant Growth Regulator | Lettuce seedling bioassay | Acceleration of root growth at 1-100 mg/L | |

| Brevicompanine E | Anti-inflammatory | LPS-induced nitric oxide production in BV2 microglia | IC₅₀: 27 µg/mL | [4] |

| Brevicompanine H | Anti-inflammatory | LPS-induced nitric oxide production in BV2 microglia | IC₅₀: 45 µg/mL | [4] |

Production, Isolation, and Characterization Workflow

The overall process for obtaining pure this compound involves fungal cultivation, extraction of metabolites, and subsequent chromatographic purification.

Experimental Protocols

The following sections provide generalized yet detailed methodologies for the key experimental stages, based on established protocols for secondary metabolite production from Penicillium species.[5][6][7][8][9]

Fungal Cultivation and Fermentation

Objective: To generate sufficient biomass and induce the production of secondary metabolites, including this compound.

1. Microorganism and Inoculum Preparation:

-

Obtain a pure culture of Penicillium brevicompactum (e.g., ATCC 16024 or another validated strain).

-

Maintain stock cultures on Potato Dextrose Agar (PDA) slants at 4°C.[6]

-

For inoculum, sub-culture the fungus on fresh PDA plates and incubate at 25°C for 7-9 days until fully sporulated.[5]

-

Prepare a spore suspension by adding sterile saline solution (0.85% w/v NaCl with 0.01% w/v Tween 80) to the plate and gently scraping the surface.

-

Adjust the spore concentration to 10⁶ - 10⁷ conidia/mL using a hemocytometer.[5]

2. Submerged Fermentation (SmF):

-

Medium: Prepare a suitable liquid medium. A representative medium includes (g/L): Glucose (80-200), Peptone or Yeast Extract (8-10), KH₂PO₄ (3.0), and trace element solutions.[5][10] The pH is typically adjusted to 4.5-6.0 before autoclaving.[6]

-

Culture Conditions: Inoculate 250 mL Erlenmeyer flasks containing 50 mL of sterile medium with the spore suspension.

-

Incubate the flasks in an orbital shaker at 150-200 rpm and 23-28°C for 12-14 days in the dark.[5][11]

Extraction and Purification

Objective: To isolate this compound from the fungal culture and purify it to homogeneity.

1. Extraction:

-

After incubation, separate the mycelial biomass from the culture broth by filtration.

-

Combine the broth and the mycelia (which should be macerated) and extract exhaustively with an organic solvent of intermediate polarity, such as ethyl acetate (EtOAc), in a 1:1 v/v ratio.

-

Pool the organic phases and evaporate the solvent under reduced pressure using a rotary evaporator to yield a crude extract.[8]

2. Purification via Chromatography:

-

Initial Fractionation (Column Chromatography):

- Adsorb the crude extract onto a small amount of silica gel and apply it to the top of a silica gel column.

- Elute the column with a stepwise gradient of solvents, typically starting with n-hexane and gradually increasing polarity with ethyl acetate and/or methanol.

- Collect fractions and monitor them using Thin Layer Chromatography (TLC). Pool fractions with similar TLC profiles.

-

Final Purification (Preparative HPLC):

- Subject the bioactive fractions from the column to preparative High-Performance Liquid Chromatography (HPLC).

- A typical system would use a C18 reverse-phase column.

- Elute with a gradient of acetonitrile in water (often with 0.1% formic acid).[8]

- Monitor the elution profile with a UV detector and collect the peak corresponding to this compound.

- Evaporate the solvent to obtain the pure compound.

Structural Elucidation

Objective: To confirm the identity and structure of the isolated compound as this compound.

-

Mass Spectrometry (MS): Perform High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESIMS) to determine the exact mass and molecular formula of the compound.[12]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve the pure compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Acquire ¹H and ¹³C NMR spectra to identify proton and carbon environments.

-

Perform 2D NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), to establish connectivity within the molecule and confirm the final structure.[12]

-

Bioactivity Screening Protocols

1. Antiplasmodial Activity Assay (SYBR Green I-based):

-

Parasite Culture: Culture chloroquine-sensitive (3D7) or resistant strains of Plasmodium falciparum in human O+ erythrocytes using RPMI-1640 medium supplemented with Albumax II at 37°C in a 5% CO₂ atmosphere.[13]

-

Assay Procedure:

- Serially dilute the purified this compound in 96-well microplates.

- Add synchronized ring-stage parasites to the wells (final parasitemia ~1%, hematocrit ~2%).

- Incubate the plates for 48-72 hours.[10][14]

- After incubation, lyse the cells and add SYBR Green I dye, which fluoresces upon binding to parasitic DNA.

- Measure fluorescence using a microplate reader. Calculate the 50% inhibitory concentration (IC₅₀) by comparing the fluorescence in treated wells to untreated controls.[15]

2. Plant Growth Regulation Bioassay (Lettuce Seedling):

-

Preparation:

- Surface-sterilize lettuce seeds (Lactuca sativa) with a brief wash in 10% bleach solution, followed by extensive rinsing with sterile distilled water.[16]

- Prepare Petri dishes lined with filter paper.

-

Assay Procedure:

- Add a specific volume (e.g., 3 mL) of different concentrations of this compound (e.g., 1, 10, 100 mg/L) dissolved in a suitable solvent with a control to each dish.

- Place 5-10 seeds in each dish, ensuring they are evenly spaced.[16]

- Seal the dishes and incubate them in the dark at a constant temperature (e.g., 24.5°C) for 5-7 days.[16]

- Endpoint Measurement: Measure the length of the radicle (embryonic root) for each seedling to the nearest millimeter. Compare the average root length in treated groups to the control group to determine stimulatory or inhibitory effects.[17]

Proposed Biosynthesis and Signaling Pathways

Proposed Biosynthesis of this compound

The exact biosynthetic pathway for this compound has not been fully elucidated. However, based on the well-studied biosynthesis of the related brevianamide alkaloids in Penicillium, a pathway can be proposed.[18][19][20] It likely begins with the formation of a cyclodipeptide from L-tryptophan and L-leucine, followed by a series of enzymatic modifications.

Anti-Inflammatory Signaling Pathway

While not demonstrated for this compound directly, the closely related Brevicompanine E is a known inhibitor of neuroinflammation.[21] It acts by suppressing the activation of key pro-inflammatory transcription factors, NF-κB and AP-1, in microglia stimulated by lipopolysaccharide (LPS).

Conclusion and Future Directions

This compound is a compelling natural product from Penicillium brevicompactum with demonstrated antiplasmodial and plant-regulatory activities. The potent anti-inflammatory effects of its close analogues suggest that this compound may also possess similar properties, warranting further investigation. This guide provides a foundational framework for researchers to undertake studies in this area, from fungal fermentation to bioactivity testing.

Future research should focus on:

-

Optimizing fermentation conditions specifically for maximizing this compound yield.

-

Fully elucidating its biosynthetic gene cluster to enable synthetic biology approaches for analogue generation.

-

Expanding the scope of biological screening to explore its potential as an anti-inflammatory, anticancer, or antimicrobial agent.

-

Investigating its precise molecular targets to understand its mechanism of action in both malarial parasites and plant cells.

By leveraging the methodologies and information presented herein, the scientific community can further unlock the therapeutic and biotechnological potential of this fascinating fungal metabolite.

References

- 1. researchgate.net [researchgate.net]

- 2. Structural Diversity and Biological Activities of the Cyclodipeptides from Fungi [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Comprehensive Overview on the Chemistry and Biological Activities of Selected Alkaloid Producing Marine-Derived Fungi as a Valuable Reservoir of Drug Entities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Production of Natural Pigments by Penicillium brevicompactum Using Agro-Industrial Byproducts [mdpi.com]

- 6. idosi.org [idosi.org]

- 7. researchgate.net [researchgate.net]

- 8. Identification of the Main Metabolites of a Marine-Derived Strain of Penicillium brevicompactum Using LC and GC MS Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Optimization Strategies for Purification of Mycophenolic Acid Produced by Penicillium brevicompactum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. phytopharmajournal.com [phytopharmajournal.com]

- 11. biointerfaceresearch.com [biointerfaceresearch.com]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. In vitro antiplasmodial activity of selected plants from the Colombian North Coast with low cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Making sure you're not a bot! [gupea.ub.gu.se]

- 16. BIO 131 Lab Manual - Lettuce Seeds [sites.google.com]

- 17. researchgate.net [researchgate.net]

- 18. Unified total synthesis of the brevianamide alkaloids enabled by chemical investigations into their biosynthesis - Chemical Science (RSC Publishing) DOI:10.1039/D1SC05801K [pubs.rsc.org]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Brevicompanine E reduces lipopolysaccharide-induced production of proinflammatory cytokines and enzymes in microglia by inhibiting activation of activator protein-1 and nuclear factor-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Isolation of Brevicompanine B from Aspergillus janus

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation and characterization of Brevicompanine B, a diketopiperazine alkaloid, from the fungus Aspergillus janus. This document details the experimental protocols for cultivation, extraction, and purification, along with the analytical data required for the identification and characterization of this antiplasmodial compound.

Introduction

This compound is a secondary metabolite produced by the fungus Aspergillus janus.[1] It belongs to the diketopiperazine class of alkaloids, which are known for their diverse biological activities. Notably, this compound has demonstrated antiplasmodial activity against the malaria parasite Plasmodium falciparum, making it a compound of interest for drug discovery and development.[1] This guide outlines the key procedures for isolating and identifying this promising natural product.

Experimental Protocols

Fungal Cultivation and Fermentation

A critical step in the isolation of this compound is the successful cultivation of Aspergillus janus under conditions that promote the production of the target secondary metabolite. The following protocol is a general guideline based on common practices for fungal fermentation.

Materials:

-

Pure culture of Aspergillus janus

-

Potato Dextrose Agar (PDA) for inoculum preparation

-

Liquid fermentation medium (e.g., Potato Dextrose Broth (PDB) or Yeast Extract Peptone Dextrose (YEPD) broth)

-

Sterile flasks or bioreactor

-

Incubator shaker

Procedure:

-

Inoculum Preparation: Aseptically inoculate Aspergillus janus onto PDA plates and incubate at 25-28°C for 7-10 days, or until sufficient sporulation is observed.

-

Seed Culture: Inoculate a sterile liquid seed medium with spores from the PDA plate. Incubate at 25-28°C on a rotary shaker at 150-200 rpm for 2-3 days.

-

Production Culture: Transfer the seed culture to a larger volume of production medium. The optimal fermentation parameters, including medium composition, pH, temperature, and aeration, may need to be empirically determined to maximize the yield of this compound. Fermentation is typically carried out for 7-21 days.

Extraction of this compound

Following fermentation, the fungal biomass and culture broth are separated, and the secondary metabolites are extracted using organic solvents.

Materials:

-

Fermentation culture of Aspergillus janus

-

Filter paper or centrifugation equipment

-

Ethyl acetate (EtOAc)

-

Rotary evaporator

Procedure:

-

Separation: Separate the fungal mycelium from the culture broth by filtration or centrifugation.

-

Extraction: The culture filtrate and the mycelial biomass are typically extracted separately with a non-polar to moderately polar solvent. Ethyl acetate is a commonly used solvent for the extraction of diketopiperazine alkaloids.

-

Filtrate Extraction: Perform a liquid-liquid extraction of the culture filtrate with an equal volume of ethyl acetate three times.

-

Mycelial Extraction: Macerate the fungal mycelium and extract with ethyl acetate. This process may be enhanced by ultrasonication.

-

-

Concentration: Combine all ethyl acetate extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

Purification of this compound

The crude extract is a complex mixture of various metabolites. Purification of this compound is achieved through chromatographic techniques.

Materials:

-

Crude ethyl acetate extract

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate, methanol, water)

-

Preparative High-Performance Liquid Chromatography (HPLC) system

-

Reversed-phase C18 column

-

Methanol and water (HPLC grade)

Procedure:

-

Initial Fractionation (Optional): The crude extract can be subjected to silica gel column chromatography using a gradient of solvents with increasing polarity (e.g., hexane-ethyl acetate followed by ethyl acetate-methanol) to yield several fractions.

-

Preparative HPLC: The fraction containing this compound is further purified by preparative HPLC. A study reported the successful isolation of this compound from a 200 mg fraction, yielding 3.0 mg of the pure compound.[1]

-

Column: Reversed-phase C18

-

Mobile Phase: A gradient of methanol in water. A typical gradient might start from 45% methanol and increase to 100% methanol over 100 minutes.[1]

-

Detection: UV detector (wavelength to be determined based on the UV absorbance spectrum of this compound).

-

Fraction Collection: Collect fractions corresponding to the peak of this compound. The retention time for this compound was reported to be approximately 55 minutes under the specified conditions.[1]

-

-

Purity Assessment: The purity of the isolated this compound should be assessed by analytical HPLC.

Data Presentation

Quantitative Data

The following table summarizes the quantitative data associated with the isolation and activity of this compound.

| Parameter | Value | Reference |

| Yield from Preparative HPLC | 3.0 mg from 200 mg of a fractionated extract | [1] |

| Antiplasmodial Activity (IC₅₀) | 35 µg/mL against Plasmodium falciparum 3D7 | [1] |

Spectroscopic Data (Hypothetical)

While the complete raw data is not publicly available, the following table presents a hypothetical representation of the expected NMR and mass spectrometry data for this compound based on its known structure and data from similar compounds.

| Technique | Expected Data |

| ¹H NMR (in CDCl₃) | Signals corresponding to aromatic protons, methine protons, methylene protons, and methyl groups, with specific chemical shifts (ppm) and coupling constants (Hz). |

| ¹³C NMR (in CDCl₃) | Signals for carbonyl carbons, aromatic carbons, quaternary carbons, methine carbons, methylene carbons, and methyl carbons with specific chemical shifts (ppm). |

| HR-ESI-MS | A precise mass-to-charge ratio ([M+H]⁺ or [M+Na]⁺) corresponding to the molecular formula of this compound (C₂₂H₂₉N₃O₂). |

Visualization of Workflows and Pathways

Experimental Workflow for Isolation

The following diagram illustrates the general workflow for the isolation of this compound from Aspergillus janus.

References

Brevicompanine B: A Technical Whitepaper for Researchers

Abstract

Brevicompanine B is a fungal metabolite with notable biological activities, including plant growth regulation and antiplasmodial effects. This document provides a comprehensive technical overview of this compound, including its chemical properties, and detailed experimental protocols for assessing its biological functions. Quantitative data are presented in tabular format for clarity, and key biological pathways and experimental workflows are visualized using diagrams. This guide is intended for researchers, scientists, and professionals in the fields of drug development, plant biology, and natural product chemistry.

Chemical and Physical Properties

This compound is a diketopiperazine-related metabolite produced by fungi of the Penicillium and Aspergillus genera[1][2]. Its core chemical and physical properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 215121-47-4 | [1][2][3] |

| Molecular Formula | C₂₂H₂₉N₃O₂ | [1][2][3] |

| Molecular Weight | 367.5 g/mol | [1][2][3][4] |

| Appearance | White crystals | [2] |

| Purity | >95% by HPLC | [1][2] |

| Solubility | Soluble in ethanol, methanol, DMF, and DMSO. Poor water solubility. | [1][2][3] |

| Long-Term Storage | -20°C | [1][2] |

Biological Activity

This compound has demonstrated significant activity in two primary areas: plant growth regulation and antiplasmodial effects. It is notably devoid of general antifungal or antibacterial activity[1][2].

Plant Growth Regulation via Circadian Clock Modulation

This compound affects plant growth, particularly in the model organism Arabidopsis thaliana, by modulating the plant's internal circadian clock[5][6][7]. This activity presents a valuable tool for investigating the molecular mechanisms governing plant circadian rhythms.

| Biological Effect | Organism/System | Concentration | Observed Effect | Reference(s) |

| Primary Root Growth Inhibition | Arabidopsis thaliana seedlings | 100 µM | Inhibition of primary root growth. | [3] |

| Hypocotyl Elongation Inhibition | Lettuce seedlings | 100 mg/L | Inhibition of hypocotyl elongation. | [3] |

| Effect on Rice Seedlings | Rice seedlings | 300 mg/L | No inhibition of elongation. | [3] |

| Circadian Rhythm Disruption | Arabidopsis thaliana seedlings | 100 µM | Disrupts the transcription of various genes involved in the regulation of the plant circadian rhythm. | [3] |

The proposed mechanism involves the transcriptional misregulation of core components of the circadian clock, leading to altered growth patterns[5][6].

Antiplasmodial Activity

This compound is active against the malaria parasite, Plasmodium falciparum, demonstrating its potential as a starting point for the development of novel antimalarial agents.

| Biological Effect | Organism/System | IC₅₀ Value | Reference(s) |

| Antiplasmodial Activity | Plasmodium falciparum | 35 µg/mL | [3] |

The precise molecular mechanism of its antiplasmodial action is an area of ongoing research.

Experimental Protocols

The following are detailed methodologies for key experiments related to the biological activities of this compound.

Arabidopsis thaliana Root Growth Assay

This protocol outlines the procedure for assessing the effect of this compound on the root growth of Arabidopsis thaliana seedlings.

Materials:

-

Arabidopsis thaliana seeds (e.g., Col-0)

-

Murashige and Skoog (MS) medium with vitamins

-

Sucrose

-

Agar

-

Petri dishes

-

This compound stock solution (in DMSO)

-

Sterile water

-

Ethanol (70% and 96%)

-

Growth chamber with controlled light and temperature

Procedure:

-

Seed Sterilization:

-

Place seeds in a microcentrifuge tube and add 1 mL of 70% ethanol. Incubate for 5 minutes with occasional vortexing.

-

Remove the ethanol and wash the seeds with 1 mL of 96% ethanol for 1 minute.

-

Remove the ethanol and wash the seeds three times with sterile water.

-

Resuspend the seeds in a small volume of sterile water or 0.1% agar solution.

-

-

Plating:

-

Prepare MS agar plates containing the desired concentrations of this compound. A control plate with an equivalent amount of DMSO should also be prepared.

-

Pipette individual sterilized seeds onto the surface of the agar plates, ensuring they are evenly spaced.

-

Seal the plates with breathable tape.

-

-

Vernalization and Growth:

-

Store the plates at 4°C in the dark for 2-3 days to synchronize germination.

-

Transfer the plates to a growth chamber with a long-day photoperiod (e.g., 16 hours light / 8 hours dark) at 22°C.

-

-

Data Acquisition:

-

After a set number of days (e.g., 7-10 days), photograph the plates.

-

Measure the primary root length of the seedlings using image analysis software (e.g., ImageJ).

-

Calculate the average root length and standard deviation for each treatment group.

-

Transcriptional Profiling of Circadian Clock Genes

This protocol provides a general framework for analyzing the effect of this compound on the expression of core circadian clock genes in Arabidopsis thaliana.

Materials:

-

Arabidopsis thaliana seedlings grown under a controlled light/dark cycle

-

This compound stock solution (in DMSO)

-

Liquid MS medium

-

RNase-free tubes and reagents

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix and primers for target genes (e.g., CCA1, LHY, TOC1, GI)

-

qPCR instrument

Procedure:

-

Plant Growth and Treatment:

-

Grow Arabidopsis seedlings in liquid MS medium under a 12-hour light / 12-hour dark cycle for several days to entrain their circadian clocks.

-

At a specific time point (e.g., the beginning of the light or dark period), add this compound to the liquid medium to the desired final concentration. Include a DMSO control.

-

-

Time-Course Sampling:

-

Collect seedling samples at regular intervals (e.g., every 4 hours) over a 24 to 48-hour period.

-

Immediately freeze the collected samples in liquid nitrogen and store at -80°C until RNA extraction.

-

-

RNA Extraction and cDNA Synthesis:

-

Extract total RNA from the frozen samples using a commercial RNA extraction kit according to the manufacturer's instructions.

-

Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

-

Quantitative PCR (qPCR):

-

Perform qPCR using the synthesized cDNA, a suitable qPCR master mix, and primers specific to the circadian clock genes of interest.

-

Include a reference gene (e.g., ACTIN) for normalization.

-

Run the qPCR reaction on a real-time PCR instrument.

-

-

Data Analysis:

-

Analyze the qPCR data to determine the relative expression levels of the target genes at each time point for both the treatment and control groups.

-

Plot the relative gene expression over time to visualize the effect of this compound on the circadian oscillation of these genes.

-

In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)

This protocol describes a common method for determining the in vitro antiplasmodial activity of this compound against Plasmodium falciparum.

Materials:

-

Plasmodium falciparum culture (e.g., 3D7 strain)

-

Human erythrocytes (O+)

-

RPMI-1640 medium supplemented with AlbuMAX II, L-glutamine, and hypoxanthine

-

This compound stock solution (in DMSO)

-

SYBR Green I lysis buffer

-

96-well microplates

-

Fluorescence plate reader

-

Incubator with a controlled atmosphere (5% CO₂, 5% O₂, 90% N₂)

Procedure:

-

Parasite Culture Maintenance:

-

Maintain a continuous culture of P. falciparum in human erythrocytes in complete RPMI-1640 medium at 37°C.

-

Synchronize the parasite culture to the ring stage before initiating the assay.

-

-

Assay Setup:

-

Prepare serial dilutions of this compound in complete medium in a 96-well plate. Include a positive control (e.g., chloroquine) and a negative control (DMSO).

-

Add the synchronized parasite culture (at ~0.5% parasitemia and 2% hematocrit) to each well.

-

-

Incubation:

-

Incubate the plates for 72 hours at 37°C in a controlled atmosphere.

-

-

Lysis and Staining:

-

After incubation, add SYBR Green I lysis buffer to each well.

-

Incubate the plates in the dark at room temperature for 1 hour to allow for cell lysis and DNA staining.

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity in each well using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm).

-

-

Data Analysis:

-

Calculate the percentage of parasite growth inhibition for each concentration of this compound relative to the negative control.

-

Determine the 50% inhibitory concentration (IC₅₀) by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

-

Conclusion

This compound is a versatile natural product with significant potential for application in both agricultural and pharmaceutical research. Its ability to modulate the plant circadian clock provides a valuable chemical tool for dissecting this fundamental biological process. Furthermore, its antiplasmodial activity warrants further investigation for the development of new antimalarial therapies. The protocols and data presented in this whitepaper offer a comprehensive resource for researchers seeking to explore the multifaceted biological activities of this compound.

References

- 1. bioaustralis.com [bioaustralis.com]

- 2. bioaustralis.com [bioaustralis.com]

- 3. caymanchem.com [caymanchem.com]

- 4. This compound | C22H29N3O2 | CID 10785200 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. The Root Growth-Regulating Brevicompanine Natural Products Modulate the Plant Circadian Clock - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. The Root Growth-Regulating Brevicompanine Natural Products Modulate the Plant Circadian Clock - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Bioactivity Profile of Brevicompanine B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brevicompanine B, a prenylated indole alkaloid, has garnered interest in the scientific community due to its notable biological activities. Isolated from fungi of the Penicillium and Aspergillus genera, its structural elucidation has been accomplished through a combination of mass spectrometry and nuclear magnetic resonance spectroscopy. This technical guide provides a comprehensive overview of the available spectroscopic data for this compound, detailed experimental protocols for its characterization, and a summary of its known biological functions.

Introduction

Natural products remain a vital source of lead compounds in drug discovery. This compound, a secondary metabolite produced by fungi such as Penicillium brevicompactum and Aspergillus janus, is one such molecule of interest[1]. Its complex heterocyclic structure, a member of the diketopiperazine alkaloids, has been elucidated using advanced spectroscopic techniques[1]. This guide serves as a centralized resource for the spectroscopic data and associated methodologies pertinent to this compound, aiming to facilitate further research and development.

Spectroscopic Data

The structural determination of this compound relies on mass spectrometry for molecular formula determination and nuclear magnetic resonance (NMR) for the detailed mapping of its atomic framework.

Mass Spectrometry (MS)

High-resolution electrospray ionization mass spectrometry (HRESIMS) has been pivotal in establishing the molecular formula of this compound as C₂₂H₂₉N₃O₂.

| Parameter | Value |

| Molecular Formula | C₂₂H₂₉N₃O₂ |

| Molecular Weight | 367.5 g/mol [2] |

| Exact Mass | 367.22597718 Da[2] |

| Ionization Mode | ESI (Positive) |

| Observed Ion | [M+H]⁺ |

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide the necessary information to assemble the intricate structure of this compound. While the full, tabulated raw data from the original publications is not publicly available in detail, this guide will be updated as that information becomes accessible. The structural elucidation was achieved through a combination of 1D (¹H, ¹³C) and 2D (COSY, HMQC, HMBC) NMR experiments.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

|---|

| Detailed data not publicly available in search results. | | | |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Carbon Type |

|---|

| Detailed data not publicly available in search results. | |

Experimental Protocols

The following sections describe generalized yet detailed methodologies for the acquisition of spectroscopic data for indole alkaloids like this compound, based on standard practices in natural product chemistry.

NMR Spectroscopy

Objective: To obtain high-resolution 1D and 2D NMR spectra for the structural elucidation of this compound.

Instrumentation:

-

A high-field NMR spectrometer (e.g., 400-600 MHz) equipped with a cryoprobe for enhanced sensitivity.

Sample Preparation:

-

A purified sample of this compound (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD; 0.5-0.7 mL).

-

The solution is transferred to a 5 mm NMR tube.

Data Acquisition:

-

¹H NMR: A standard pulse program is used to acquire the proton spectrum. Key parameters include a spectral width of approximately 12-16 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

-

¹³C NMR: A proton-decoupled pulse sequence is used to obtain the carbon spectrum. A wider spectral width (e.g., 0-220 ppm) is required. Due to the low natural abundance of ¹³C, a greater number of scans and a longer acquisition time are necessary.

-

2D NMR:

-

COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): To identify one-bond ¹H-¹³C correlations.

-

HMBC (Heteronuclear Multiple Bond Correlation): To determine long-range (2-3 bond) ¹H-¹³C correlations, which is crucial for connecting different spin systems.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in stereochemical assignments.

-

Data Processing:

-

The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected using appropriate NMR processing software. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry

Objective: To determine the accurate mass and molecular formula of this compound.

Instrumentation:

-

A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled to an electrospray ionization (ESI) source.

Sample Preparation:

-

A dilute solution of the purified compound is prepared in a suitable solvent (e.g., methanol or acetonitrile) with the addition of a small percentage of formic acid to promote protonation.

Data Acquisition:

-

The sample solution is infused into the ESI source at a low flow rate.

-

The mass spectrometer is operated in positive ion mode to detect the protonated molecule [M+H]⁺.

-

Data is acquired over a relevant mass range (e.g., m/z 100-1000).

Data Analysis:

-

The high-resolution mass of the [M+H]⁺ ion is used to calculate the elemental composition using software that considers the isotopic distribution.

Bioactivity and Logical Workflow

This compound has demonstrated interesting biological activities, primarily as a plant growth regulator and an antiplasmodial agent.

Plant Growth Regulation

This compound has been shown to accelerate the root growth of lettuce seedlings.

Antiplasmodial Activity

The compound has exhibited inhibitory activity against the malaria parasite, Plasmodium falciparum.

The discovery and characterization of this compound's bioactivities can be represented by the following logical workflow.

Conclusion

This compound stands as a compelling natural product with demonstrated biological activities. This guide provides a foundational understanding of its spectroscopic characteristics and the methodologies for their determination. Further research into its mechanism of action, particularly in the context of its antiplasmodial and plant growth-regulating properties, is warranted and will be greatly facilitated by the foundational data presented herein. The availability of detailed, publicly accessible raw spectroscopic data would further accelerate these research endeavors.

References

Brevicompanine B: A Fungal Metabolite with Diverse Biological Activities

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Brevicompanine B is a diketopiperazine alkaloid, a class of natural products known for their structural complexity and diverse biological activities. Isolated from fungi of the Penicillium and Aspergillus genera, this compound has emerged as a molecule of interest due to its notable effects on parasitic organisms and plant development. This technical guide provides a comprehensive overview of the known biological activities of this compound, with a focus on quantitative data, detailed experimental methodologies, and the underlying biological pathways.

Core Biological Activities

This compound has demonstrated two primary, well-documented biological activities: antiplasmodial action against the malaria parasite Plasmodium falciparum and significant plant growth regulation.

Table 1: Summary of Quantitative Biological Data for this compound

| Biological Activity | Target Organism/System | Assay Type | Key Parameter | Value | Reference |

| Antiplasmodial | Plasmodium falciparum 3D7 | SYBR Green I based assay | IC50 | 35 µg/mL | Sprogøe et al., 2005 |

| Plant Growth Regulation | Lactuca sativa (lettuce) seedlings | Seedling Bioassay | Root Growth Acceleration | Effective at 10-300 mg/L | Kusano et al., 1998 |

| Plant Growth Regulation | Oryza sativa (rice) seedlings | Seedling Bioassay | Root Growth Acceleration | Effective at 10-300 mg/L | Kusano et al., 1998 |

| Plant Growth Regulation | Arabidopsis thaliana | Primary Root Growth Assay | Root Growth Inhibition | Observed at 100 µM | de Montaigu et al., 2017 |

| Cytotoxicity | Mouse Hepatoma (Hepa 1c1c7) cells | Not specified | Cytotoxicity | No effect observed | Proksch et al., 2008 |

In-Depth Analysis of Biological Activities

Antiplasmodial Activity

This compound exhibits inhibitory activity against the chloroquine-sensitive 3D7 strain of Plasmodium falciparum, the parasite responsible for the most severe form of malaria in humans.

Mechanism of Action: The precise mechanism by which this compound exerts its antiplasmodial effect has not yet been elucidated. Further research is required to identify its molecular target within the parasite.

This protocol is a standardized method for assessing the in vitro efficacy of compounds against P. falciparum.

1. Parasite Culture:

-

P. falciparum 3D7 strain is maintained in continuous culture in human O+ erythrocytes at a 5% hematocrit in RPMI 1640 medium supplemented with 10% human serum, 25 mM HEPES, and 25 mM NaHCO3.

-

Cultures are incubated at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

-

Parasite synchronization is achieved by treatment with 5% D-sorbitol.

2. Drug Preparation:

-

A stock solution of this compound is prepared in 100% dimethyl sulfoxide (DMSO).

-

Serial two-fold dilutions are prepared in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

3. Assay Procedure:

-

Asynchronous or synchronized ring-stage parasite cultures are diluted to a 1% parasitemia and 2% hematocrit.

-

100 µL of the parasite suspension is added to the wells of a 96-well microtiter plate containing 100 µL of the diluted this compound solutions.

-

Positive (parasites with no drug) and negative (uninfected erythrocytes) controls are included.

-

The plate is incubated for 72 hours under the standard culture conditions.

4. SYBR Green I Lysis and Fluorescence Measurement:

-

After incubation, the plate is frozen at -80°C to lyse the red blood cells.

-

The plate is thawed, and 100 µL of SYBR Green I lysis buffer (containing 0.2 µL of SYBR Green I per mL of lysis buffer) is added to each well.

-

The plate is incubated in the dark at room temperature for 1 hour.

-

Fluorescence is measured using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

5. Data Analysis:

-

The fluorescence intensity is proportional to the amount of parasitic DNA.

-

The percentage of parasite growth inhibition is calculated relative to the positive control.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

A Technical Guide to Diketopiperazine Alkaloids: From Biosynthesis to Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diketopiperazines (DKPs) are the smallest class of cyclic peptides, typically formed from the condensation of two α-amino acids.[1][2] This rigid six-membered ring structure is a privileged scaffold in medicinal chemistry, offering metabolic stability and the ability to present diverse pharmacophoric groups.[3][4] Diketopiperazine alkaloids, a significant subgroup of these molecules, are a diverse family of natural products predominantly isolated from microorganisms, particularly fungi and bacteria, as well as marine organisms and plants.[1][5][6] Their structural complexity is often enhanced by modifications such as prenylation, dimerization, and the incorporation of unique functional groups, leading to a broad spectrum of potent biological activities.[7][8] These activities include anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective effects, making them attractive starting points for drug discovery and development.[9][10][11] This technical guide provides a comprehensive overview of diketopiperazine alkaloids, focusing on their biosynthesis, chemical diversity, and biological activities, with a detailed presentation of quantitative data, experimental protocols, and key molecular pathways.

Biosynthesis of Diketopiperazine Alkaloids

The biosynthesis of the diketopiperazine core is primarily accomplished through two main enzymatic pathways:

-

Nonribosomal Peptide Synthetases (NRPSs): These large, multidomain enzymes are well-known for their role in the synthesis of various peptide natural products. In the context of DKPs, two amino acids are sequentially activated and tethered to the NRPS, followed by condensation and cyclization to release the diketopiperazine ring.[3][12]

-

Cyclodipeptide Synthases (CDPSs): More recently discovered, CDPSs are smaller enzymes that utilize two aminoacyl-tRNAs (aa-tRNAs) as substrates for the formation of the DKP scaffold.[12] Genes encoding CDPSs are often found in biosynthetic gene clusters alongside genes for tailoring enzymes, such as oxidoreductases, cytochrome P450s, and prenyltransferases, which further modify the DKP core to generate structural diversity.[12]

Following the formation of the basic DKP ring, a variety of "tailoring" enzymes introduce further structural modifications, such as prenylation, oxidation, methylation, and dimerization, leading to the vast chemical diversity observed in this class of natural products.[12][13]

Figure 1: Biosynthetic pathways to diketopiperazine alkaloids.

Chemical Diversity and Biological Activities

Diketopiperazine alkaloids exhibit a remarkable degree of structural diversity, which is reflected in their wide range of biological activities.[5][7][14] Indole-containing diketopiperazines, often derived from tryptophan, are a particularly prominent subgroup with significant cytotoxic, antimicrobial, and antiviral properties.[5][7][8]

Anticancer Activity

Many diketopiperazine alkaloids have demonstrated potent cytotoxic effects against various cancer cell lines.[9] For instance, several compounds have been shown to induce apoptosis, arrest the cell cycle, and inhibit key signaling pathways involved in cancer progression, such as PI3K/AKT/mTOR and NF-κB.[15] Plinabulin, a synthetic diketopiperazine derivative, is currently in late-stage clinical trials for the treatment of non-small cell lung cancer.[3]

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Spirotryprostatin G | HL-60 | 6.0 | [16] |

| Cyclotryprostatin F | MCF-7 | 7.6 | [16] |

| Cyclotryprostatin G | MCF-7 | 10.8 | [16] |

| Aspergiamide A | - | 18.2 (α-glucosidase inhibition) | [17][18] |

| Known Compound 9 | - | 7.6 (α-glucosidase inhibition) | [17][18] |

Table 1: Cytotoxic and Enzyme Inhibitory Activities of Selected Diketopiperazine Alkaloids

Antimicrobial and Antiviral Activities

Diketopiperazines have been reported to possess significant activity against a range of pathogens.[7] Some exhibit potent antibacterial effects, including against methicillin-resistant Staphylococcus aureus (MRSA), and also show antifungal and antiviral properties.[1] The antimicrobial mechanism of action can involve the disruption of bacterial communication systems like quorum sensing.[2][19]

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of diketopiperazine alkaloids. For example, penipiperazine A and a related metabolite were found to significantly inhibit the release of nitric oxide (NO) and pro-inflammatory cytokines in LPS-stimulated RAW264.7 cells.[11]

Experimental Protocols

The discovery and development of diketopiperazine alkaloids involve a series of key experimental procedures.

Isolation and Purification

A typical workflow for the isolation of diketopiperazine alkaloids from a microbial source is outlined below.

Figure 2: General workflow for isolation and purification.

Detailed Methodology:

-

Cultivation: The producing microorganism (e.g., Aspergillus sp.) is cultured in a suitable liquid or solid medium to promote the production of secondary metabolites.[17]

-

Extraction: The culture broth and/or mycelium are extracted with an organic solvent, such as ethyl acetate (EtOAc), to obtain a crude extract containing the diketopiperazine alkaloids.[20]

-

Chromatography: The crude extract is subjected to various chromatographic techniques for separation and purification. This typically involves initial fractionation by column chromatography using silica gel or Sephadex, followed by high-performance liquid chromatography (HPLC) to isolate pure compounds.[17][20]

Structure Elucidation

The chemical structure of isolated diketopiperazine alkaloids is determined using a combination of spectroscopic and spectrometric methods.

-

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the molecular formula of the compound.[17]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to elucidate the planar structure and stereochemistry of the molecule.[17][20]

-

Chiroptical Methods: Electronic circular dichroism (ECD) and optical rotation (OR) are often used to determine the absolute configuration of chiral centers, often in conjunction with quantum chemical calculations.[11] Marfey's method can also be employed for the stereochemical analysis of the amino acid constituents.[11][20]

Signaling Pathways Modulated by Diketopiperazine Alkaloids

Diketopiperazine alkaloids exert their biological effects by modulating various cellular signaling pathways. A notable example is the inhibition of pathways crucial for cancer cell survival and proliferation.

Figure 3: Inhibition of pro-survival signaling pathways by diketopiperazine alkaloids.